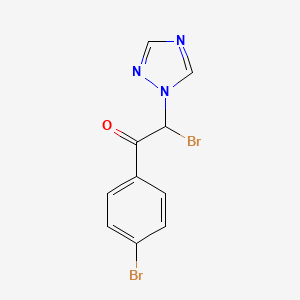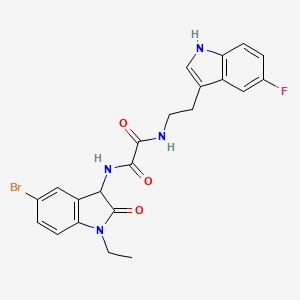
C22H20BrFN4O3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the molecular formula C22H20BrFN4O3 is a complex organic molecule that has garnered interest in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of C22H20BrFN4O3 typically involves multiple steps, each requiring specific reagents and conditions. One common method includes the use of brominated intermediates, which are reacted with fluorinated compounds under controlled conditions. The reaction often requires catalysts and specific temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of This compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis can be employed to achieve efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
C22H20BrFN4O3: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions, including elevated temperatures and the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce dehalogenated or hydrogenated products.
Applications De Recherche Scientifique
C22H20BrFN4O3: has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the formation of complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which C22H20BrFN4O3 exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved can vary depending on the specific application, but often include modulation of signal transduction pathways, inhibition of enzyme activity, or alteration of gene expression.
Comparaison Avec Des Composés Similaires
C22H20BrFN4O3: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures may include those with bromine, fluorine, and nitrogen atoms, such as or .
Uniqueness: The presence of specific functional groups and the overall molecular structure of contribute to its unique chemical and biological properties, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C22H20BrFN4O3 |
|---|---|
Poids moléculaire |
487.3 g/mol |
Nom IUPAC |
N'-(5-bromo-1-ethyl-2-oxo-3H-indol-3-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]oxamide |
InChI |
InChI=1S/C22H20BrFN4O3/c1-2-28-18-6-3-13(23)9-16(18)19(22(28)31)27-21(30)20(29)25-8-7-12-11-26-17-5-4-14(24)10-15(12)17/h3-6,9-11,19,26H,2,7-8H2,1H3,(H,25,29)(H,27,30) |
Clé InChI |
FVBFLTJPMRNOEI-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=C(C=C(C=C2)Br)C(C1=O)NC(=O)C(=O)NCCC3=CNC4=C3C=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6-Dimethyl-N-[2-(methylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12623529.png)
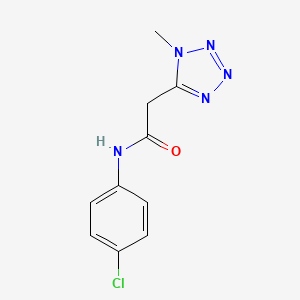
![2-Chloro-7,12-dihydro-6H-[1]benzopyrano[3,4-b]quinoxalin-6-one](/img/structure/B12623544.png)
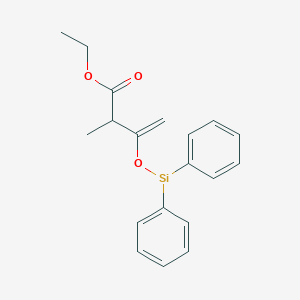
![(3Z)-3-[(3-Ethynylphenyl)imino]-5-(phenylethynyl)-2-benzofuran-1(3H)-one](/img/structure/B12623554.png)

![1-[2-(4-Methoxyphenyl)ethyl]-4,5-diphenyl-1H-imidazol-2-amine](/img/structure/B12623557.png)
![N-(3-((3-isopropoxypropyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B12623570.png)
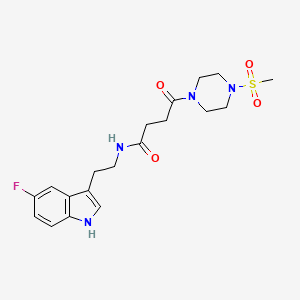
![4'-Heptyl[1,1'-biphenyl]-4-carbohydrazide](/img/structure/B12623579.png)

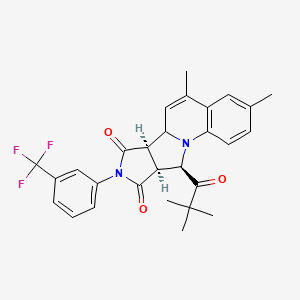
![{2-[(2,3-Dichlorophenyl)methylidene]cyclopropyl}methanol](/img/structure/B12623592.png)
